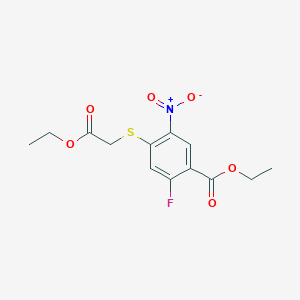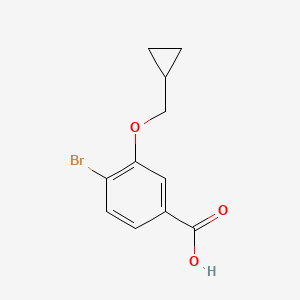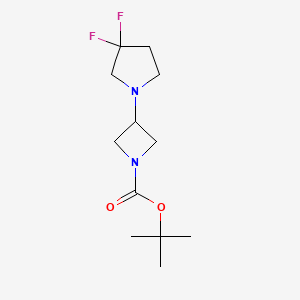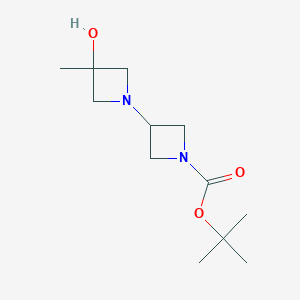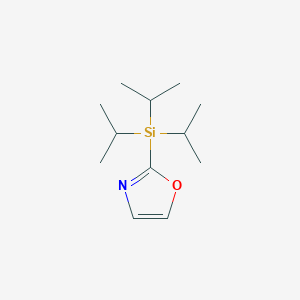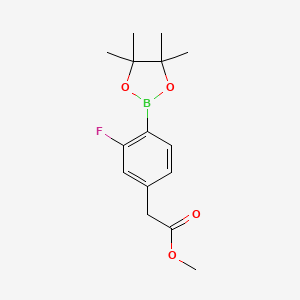![molecular formula C9H9F4N B1398078 {[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 1093079-61-8](/img/structure/B1398078.png)
{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine
Overview
Description
{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine is an organic compound featuring a trifluoromethyl group and a fluoro-substituted phenyl ring
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group can participate in a variety of reactions, including Suzuki–Miyaura cross-coupling , which involves the formation of carbon-carbon bonds via a palladium-catalyzed process .
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates has been discussed as a significant process .
Result of Action
The presence of the trifluoromethyl group in a compound can significantly affect its reactivity and thus its biological activity .
Action Environment
The stability and reactivity of trifluoromethyl-containing compounds can be influenced by various factors, including temperature, ph, and the presence of other chemical entities .
Preparation Methods
The synthesis of {[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-4-(trifluoromethyl)benzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination using methylamine and a reducing agent such as sodium triacetoxyborohydride. The reaction is typically carried out in a solvent like methanol at room temperature.
Chemical Reactions Analysis
{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include substituted amines, alcohols, ketones, and carboxylic acids
Scientific Research Applications
{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.
Agrochemicals: The compound is utilized in the development of herbicides and fungicides due to its ability to disrupt specific biological pathways in plants and fungi.
Materials Science: It is employed in the creation of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Comparison with Similar Compounds
{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine can be compared with similar compounds such as:
4-(Trifluoromethyl)benzylamine: This compound lacks the fluoro substitution but shares the trifluoromethyl group, making it less reactive in certain substitution reactions.
3-Fluoro-4-methylbenzylamine: This compound has a methyl group instead of a trifluoromethyl group, resulting in different chemical and biological properties.
4-Fluoro-3-(trifluoromethyl)benzylamine: This is a positional isomer with similar reactivity but different steric and electronic effects
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
1-[3-fluoro-4-(trifluoromethyl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-14-5-6-2-3-7(8(10)4-6)9(11,12)13/h2-4,14H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIGHBIWIBBVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397997.png)
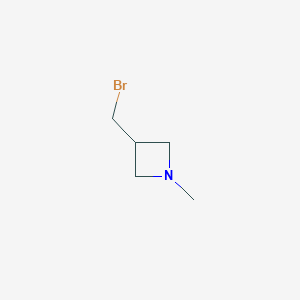
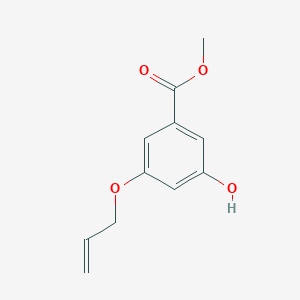
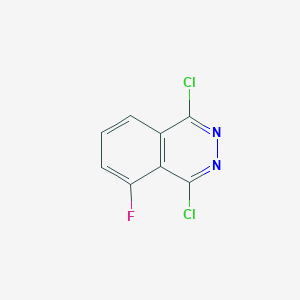
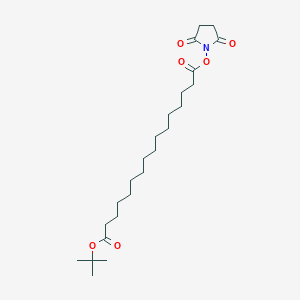
![1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1398004.png)
